molecular formula C12H12N4O2 B3327427 Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine CAS No. 34294-67-2

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine

Cat. No.: B3327427
CAS No.: 34294-67-2
M. Wt: 244.25
InChI Key: SCNPGKBZQYWAPN-UHFFFAOYSA-N
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Description

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine is a complex organic compound characterized by its unique structure, which includes two benzene rings fused with a dioxine ring and four amine groups

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine can have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure settings to ensure the correct formation of the dioxine ring and the attachment of amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to achieve high purity levels, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the amine groups, potentially converting them into other functional groups.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: Its unique properties are exploited in the production of specialized materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetramine
  • 2,3,7,8-Tetrachlorodibenzodioxin

Uniqueness

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine is unique due to its specific arrangement of benzene and dioxine rings with four amine groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

dibenzo-p-dioxin-2,3,7,8-tetramine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNPGKBZQYWAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine
Reactant of Route 2
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine
Reactant of Route 3
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine
Reactant of Route 4
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine
Reactant of Route 5
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine
Reactant of Route 6
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.